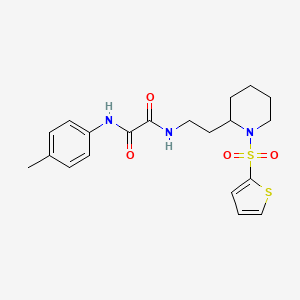

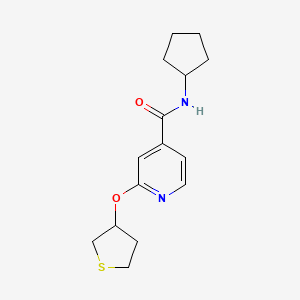

![molecular formula C7H13NO B2678458 Octahydropyrano[4,3-b]pyrrole CAS No. 1517624-23-5](/img/structure/B2678458.png)

Octahydropyrano[4,3-b]pyrrole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Octahydropyrano[4,3-b]pyrrole is a heterocyclic compound . It has a molecular weight of 127.19 and its IUPAC name is octahydropyrano[4,3-b]pyrrole . It is a liquid in its physical form .

Synthesis Analysis

The synthesis of pyrano[3,4-c]pyrroles has been studied . One of the main approaches to the preparation of a condensed pyrano[3,4-c]pyrrole system is the addition of a pyran ring to an already existing pyrrole ring . For this purpose, reactions of intramolecular heterocyclization involving the O-nucleophilic center are used .Molecular Structure Analysis

The InChI code for Octahydropyrano[4,3-b]pyrrole is 1S/C7H13NO/c1-3-8-7-2-4-9-5-6(1)7/h6-8H,1-5H2 .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of pyrano[3,4-c]pyrroles have been explored . For example, a fully hydrogenated pyrano[3,4-c]pyrrole ring is obtained by intramolecular dehydration of 2-[1-benzyl-4-(hydroxymethyl)pyrrolidin-3-yl]ethanol . TsCl is used to initiate the cyclization in the presence of Et3N and a catalytic amount of DMAP .Physical And Chemical Properties Analysis

Octahydropyrano[4,3-b]pyrrole is a liquid . It has a molecular weight of 127.19 . It is stored at a temperature of 4°C .Applications De Recherche Scientifique

Synthesis and Chemical Properties

Stereoselective Synthesis : Octahydropyrano[3,2-b]pyrrole derivatives are synthesized via a double reductive amination process, offering a pathway to novel fused N-heterobicyclic compounds with high stereoselectivity (Ma et al., 2013).

Formation of 2-Amino-C-Glycosides : A study describes the preparation of 2-amino-C-glycosides from hexahydro-2H-furo[3,2-b]pyrrole and octahydropyrano[3,2-b]pyrrole systems, involving a tandem hydrogen atom transfer–radical oxidation–nucleophilic cyclization mechanism (Francisco et al., 2007).

Enantioselective Cycloaddition for Pyrrolidine Derivatives : A highly diastereo- and enantioselective cycloaddition process of 2,2′-diester aziridines with 3,4-dihydropyran derivatives yields various optically active octahydropyrano[2,3-c]pyrrole and 3-methoxypyrrolidine derivatives (Liao et al., 2017).

Synthesis of Octahydropyrano[2,3-b]pyridine Ring System : Research on the synthesis of the octahydropyrano[2,3-b]pyridine ring system, a component of the natural alkaloid 'upenamide, shows stereoselective construction and analysis of diastereoisomers (Maia et al., 2004).

Stannous Chloride-Induced Synthesis : An efficient stannous chloride-induced deacetalisation–cyclisation procedure is used for the stereoselective synthesis of the octahydropyrano[2,3-b]pyridine DE core of 'upenamide (Ménard‐Moyon & Taylor, 2007).

Prins Cyclization for Synthesis : A Prins cyclization method is used for synthesizing octahydropyrano[3,4-c]pyridine and hexahydrofuro[3,4-c]pyrrole derivatives, highlighting novel synthetic routes (Reddy et al., 2014).

Biological and Pharmaceutical Applications

Inhibitor of Apoptosis Proteins (IAP) Antagonists : Octahydropyrrolo[1,2-a]pyrazine derivatives have been studied as IAP antagonists, demonstrating significant in vivo effects in increasing tumor necrosis factor-alpha mRNA, indicating potential for cancer treatment (Asano et al., 2013).

Antiviral Activity : Alkaloid-like annulated pyrano[4,3-b]pyrroles have been evaluated for antiviral activity against Vaccinia virus. The study found that compounds more resistant to hydrolysis exhibited greater antiviral activity (Khramtsova et al., 2021).

Safety and Hazards

Octahydropyrano[4,3-b]pyrrole is classified as a dangerous substance . It has hazard statements H227, H302, H315, H318, H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and others .

Propriétés

IUPAC Name |

1,2,3,3a,4,6,7,7a-octahydropyrano[4,3-b]pyrrole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO/c1-3-8-7-2-4-9-5-6(1)7/h6-8H,1-5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYLRAYHEVWKPPS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2C1COCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Octahydropyrano[4,3-b]pyrrole | |

CAS RN |

1517624-23-5 |

Source

|

| Record name | octahydropyrano[4,3-b]pyrrole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-ethyl-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methoxybenzenesulfonamide](/img/structure/B2678375.png)

![2-Bromo-4,6-dimethylbenzo[d]thiazole](/img/structure/B2678376.png)

![2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-methoxybenzyl)acetamide](/img/structure/B2678382.png)

![5-[(2,4-dichlorophenyl)sulfanyl]-N-(2,4-difluorophenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide](/img/structure/B2678386.png)

![1-(Chloroacetyl)-4-[(2-chlorophenyl)sulfonyl]piperazine](/img/structure/B2678387.png)

![N-(2-ethoxyphenyl)-2-((1-(2-hydroxyethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2678389.png)

![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-1-naphthamide](/img/structure/B2678396.png)